2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid
Overview
Description
2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid is a compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a cyclohexane ring bearing a carboxylic acid group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. One common method involves the reaction of cyclohexane-1-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: The compound is employed in the synthesis of peptides and proteins, where it serves as a protecting group for amino acids during peptide bond formation.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound finds applications in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, typically using hydrogenation or acidic conditions, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
1-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid: Similar in structure but may differ in stereochemistry.
2-(((Benzyloxy)carbonyl)amino)cyclopentane-1-carboxylic acid: Contains a cyclopentane ring instead of a cyclohexane ring.
2-(((Benzyloxy)carbonyl)amino)cycloheptane-1-carboxylic acid: Contains a cycloheptane ring instead of a cyclohexane ring.
Uniqueness
The uniqueness of 2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid lies in its specific combination of functional groups and its ability to serve as a versatile protecting group in organic synthesis. Its stability under various reaction conditions and ease of deprotection make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJMLWMATNCSIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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